

A Comparative Spectroscopic Guide to 2-Chloro-5-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-nitroaniline

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An in-depth analysis of the ^1H and ^{13}C NMR spectral data of **2-Chloro-5-nitroaniline** is presented, alongside a comparative study with its structural isomers and other related halogenated nitroanilines. This guide provides researchers, scientists, and drug development professionals with key spectroscopic data, detailed experimental protocols, and a logical workflow for analysis.

The precise characterization of substituted anilines is a critical step in many chemical and pharmaceutical research endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of these compounds. This guide focuses on the ^1H and ^{13}C NMR analysis of **2-Chloro-5-nitroaniline** and offers a comparative perspective against its isomers and analogues.

Spectroscopic Data Comparison

The electronic environment of the protons and carbons in the benzene ring is highly influenced by the nature and position of the substituents. In the case of chloro-nitroanilines, the electron-withdrawing effects of the nitro and chloro groups, combined with the electron-donating effect of the amino group, result in distinct chemical shifts.

^1H NMR Spectral Data Comparison

The following table summarizes the ^1H NMR spectral data for **2-Chloro-5-nitroaniline** and several of its isomers. The data, recorded in CDCl_3 , highlights the variations in chemical shifts (δ) and coupling constants (J) arising from the different substitution patterns.

Compound	H-3 (δ , ppm, mult, J Hz)	H-4 (δ , ppm, mult, J Hz)	H-6 (δ , ppm, mult, J Hz)	NH ₂ (δ , ppm, mult)
2-Chloro-5-nitroaniline	7.13 (d, J = 2.6)	6.78 (dd, J = 8.6, 2.7)	7.26 (d, J = 8.6)	4.00 (s)
4-Chloro-3-nitroaniline ^[1]	7.13 (d, J = 2.6)	6.78 (dd, J = 8.6, 2.7)	7.26 (d, J = 8.6)	4.00 (s)
2-Chloro-4-nitroaniline	Data not available in the same format			

Note: The assignments for **2-Chloro-5-nitroaniline** are based on the provided search results. Specific assignments for isomers are dependent on the original data source and may require further analysis for definitive confirmation.

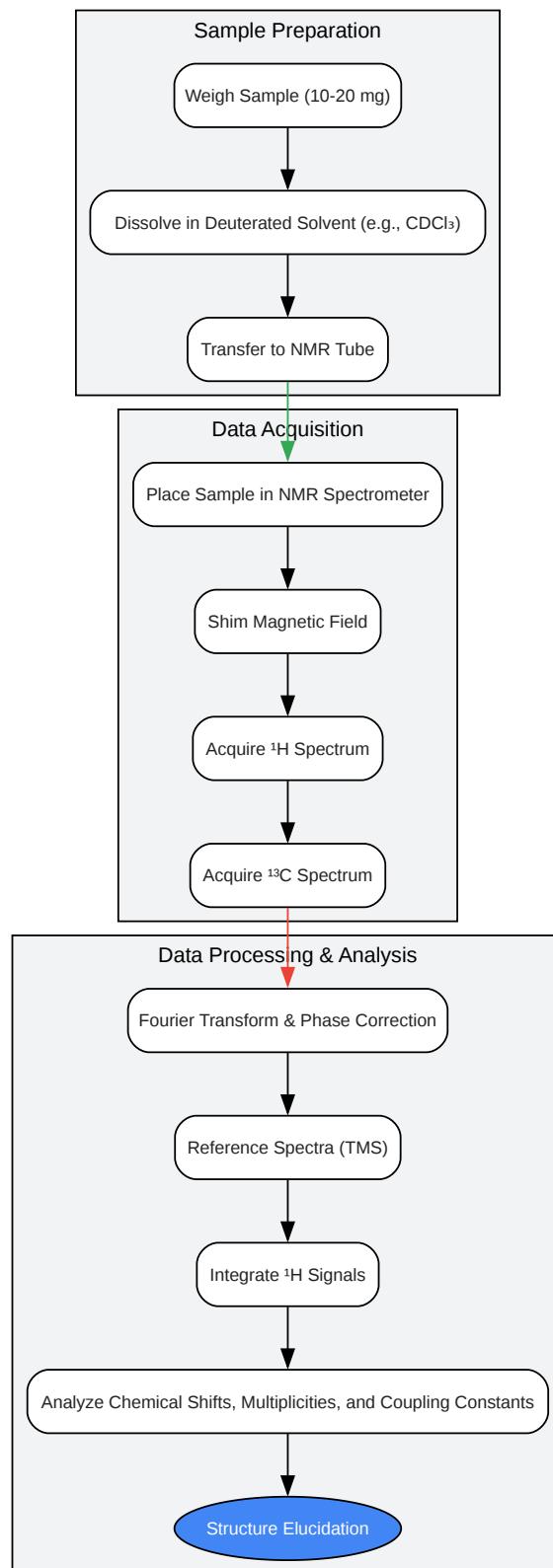
¹³C NMR Spectral Data Comparison

The ¹³C NMR data further illustrates the electronic differences between the isomers. The chemical shifts of the carbon atoms are sensitive to the inductive and resonance effects of the substituents.

Compound	C-1 (δ , ppm)	C-2 (δ , ppm)	C-3 (δ , ppm)	C-4 (δ , ppm)	C-5 (δ , ppm)	C-6 (δ , ppm)
2-Chloro-5-nitroaniline	145.99	110.94	114.96	119.38	148.34	132.28
4-Chloro-3-nitroaniline ^[1]	145.99	110.94	114.96	119.38	148.34	132.28
2-Chloro-4-nitroaniline	Data not available					

Experimental Workflow for NMR Analysis

The process of obtaining and interpreting NMR spectra follows a systematic workflow, from sample preparation to final structural elucidation.



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Caption: A logical workflow for NMR spectroscopic analysis.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.

Sample Preparation

- Weigh approximately 10-20 mg of the solid **2-Chloro-5-nitroaniline**.[\[2\]](#)
- Dissolve the sample in about 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry 5 mm NMR tube.[\[2\]](#)[\[3\]](#) Ensure the sample has completely dissolved. Sonication may be used to aid dissolution.[\[2\]](#)
- Filter the solution into the NMR tube if any particulate matter is present to avoid interfering with the magnetic field homogeneity.[\[4\]](#)
- Cap the NMR tube and label it appropriately.[\[5\]](#)

^1H NMR Spectroscopy

- Spectrometer: 400 MHz NMR Spectrometer[\[2\]](#)
- Solvent: CDCl_3 [\[2\]](#)
- Temperature: 298 K[\[2\]](#)
- Pulse Program: Standard single-pulse (e.g., zg30)[\[2\]](#)
- Number of Scans: 16-32[\[2\]](#)
- Relaxation Delay: 1.0 s[\[2\]](#)
- Spectral Width: -2 to 12 ppm[\[2\]](#)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm[\[2\]](#)

¹³C NMR Spectroscopy

- Spectrometer: 100 MHz NMR Spectrometer[6]
- Solvent: CDCl₃[6]
- Temperature: 298 K (25 °C)[6]
- Pulse Program: Standard proton-decoupled pulse program
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 200 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm (or residual solvent peak)

This guide provides a foundational understanding of the spectroscopic analysis of **2-Chloro-5-nitroaniline** and its related compounds. The provided data and protocols serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

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- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Chloro-5-nitroaniline and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146338#spectroscopic-analysis-h-nmr-c-nmr-of-2-chloro-5-nitroaniline>]

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